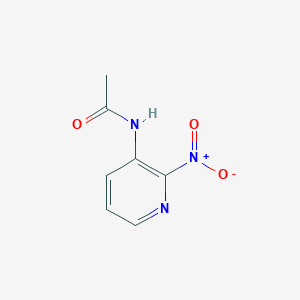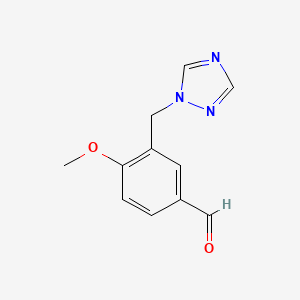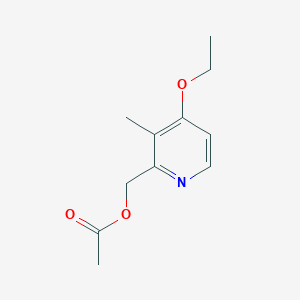
N-(2-nitropyridin-3-yl)acetamide
Vue d'ensemble
Description
These compounds have been extensively studied due to their unique electronic and optical properties
Méthodes De Préparation
The synthesis of N-(2-nitropyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. This method allows for the formation of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines by controlling the reaction conditions . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods for nitropyridine derivatives often involve the use of halogenated amino pyridines as precursors .
Analyse Des Réactions Chimiques
N-(2-nitropyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of I2 . Major products formed from these reactions include N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
N-(2-nitropyridin-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential therapeutic properties, including its use as a pharmacophore in drug design. In medicine, nitropyridine compounds have shown promise in the development of new drugs for the treatment of various diseases. In industry, these compounds are used in the production of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2-nitropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of various biological processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
N-(2-nitropyridin-3-yl)acetamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines. These compounds share similar structural features and exhibit comparable biological and chemical properties . this compound is unique due to its specific electronic and optical properties, which make it particularly valuable for certain applications in chemistry and industry. Other similar compounds include N-(3-methyl-5-nitropyridin-2-yl)acetamide and N-(4-methyl-3-nitropyridin-2-yl)acetamide .
Propriétés
IUPAC Name |
N-(2-nitropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-3-2-4-8-7(6)10(12)13/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCIUYZGGALJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)









